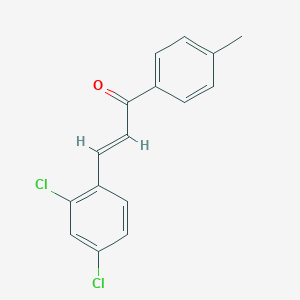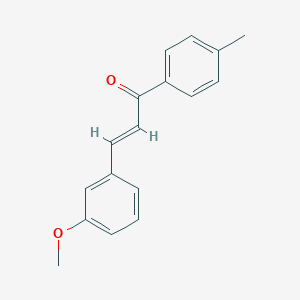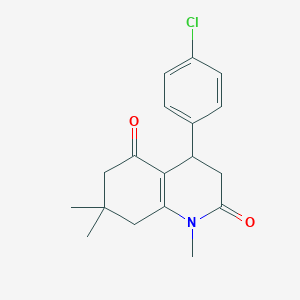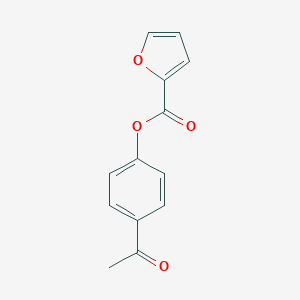
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the turmeric plant. It has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
Crop Protection and Pesticide Alternatives
Chalcones have been identified as potential eco-friendly alternatives for crop protection, serving as pesticides and weed control agents. Their plant secondary metabolite nature allows for a more sustainable approach to agriculture .
Pharmacological Activities
Chalcones exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, antimalarial, antidiabetic, anti-cancer, and anti-tuberculosis properties. This makes them valuable in drug discovery and medicinal chemistry .
Traditional Medicine and Biological Effects
In traditional medicine, chalcone-accumulating plants are used for their beneficial biological effects such as anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities .
Medicinal Research and Development
The synthesis and structure-activity relationships of chalcones are crucial in medicinal research. Their toxicity and safety profiles are also important considerations for their prospective usage in developing new medications .
Health Benefits and Therapeutic Applications
Chalcones are recognized for their health benefits and have applications across multiple areas due to their herbicidal, fungicidal, bactericidal, and antiviral properties .
Drug Discovery Lead Molecules
As lead molecules in medicinal chemistry, chalcones are pivotal in the discovery of new drugs. Their properties, biosynthesis, structural diversity, and biological activities are extensively studied to understand structure–activity relationships .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-13(5-3-11)16(19)9-7-12-6-8-14(17)10-15(12)18/h2-10H,1H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJYNXIZXDHRB-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
76734-08-2 |
Source


|
| Record name | 2,4-DICHLORO-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is notable about the crystal structure of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and what property does this structure contribute to?
A1: 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one crystallizes in a non-centrosymmetric space group []. This means that the crystal lacks a center of symmetry, which is crucial for exhibiting second-order nonlinear optical properties [].
Q2: How are the molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one arranged within the crystal lattice?
A2: The molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one are linked together by intermolecular C—H⋯O interactions, forming chains that extend along the c-axis of the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)




![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B514276.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B514288.png)
![[(2,5-Dimethylphenyl)carbamoyl]methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B514297.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-phenoxybenzoate](/img/structure/B514372.png)


![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)
![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)